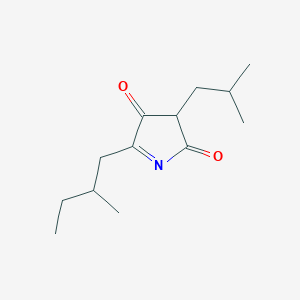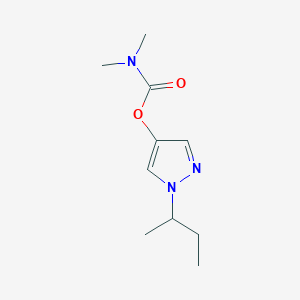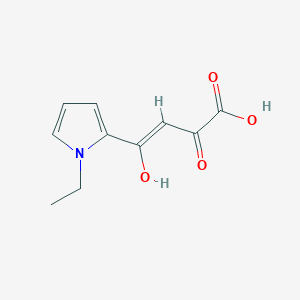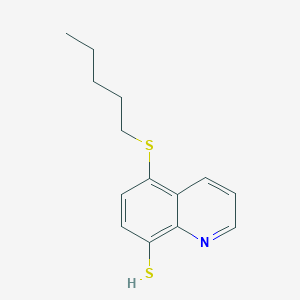
5-(Pentylsulfanyl)quinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentylthio)quinoline-8-thiol is a quinoline derivative characterized by the presence of a pentylthio group at the 5-position and a thiol group at the 8-position of the quinoline ring. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)quinoline-8-thiol typically involves the introduction of the pentylthio group and the thiol group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a pentylthiol compound under basic conditions. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiols in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives, including 5-(Pentylthio)quinoline-8-thiol, often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These techniques aim to reduce waste, energy consumption, and the use of hazardous materials .
Types of Reactions:
Oxidation: 5-(Pentylthio)quinoline-8-thiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding quinoline derivative with a reduced thiol group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Scientific Research Applications
5-(Pentylthio)quinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Pentylthio)quinoline-8-thiol involves its interaction with molecular targets through its thiol and quinoline moieties. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline ring can interact with nucleic acids and enzymes, influencing various biological pathways .
Comparison with Similar Compounds
Quinoline-8-thiol: Lacks the pentylthio group, making it less hydrophobic.
5-(Methylthio)quinoline-8-thiol: Contains a methylthio group instead of a pentylthio group, resulting in different physicochemical properties.
5-(Ethylthio)quinoline-8-thiol: Contains an ethylthio group, offering a balance between hydrophobicity and reactivity.
Uniqueness: 5-(Pentylthio)quinoline-8-thiol is unique due to its pentylthio group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications .
Properties
CAS No. |
32433-60-6 |
|---|---|
Molecular Formula |
C14H17NS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5-pentylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C14H17NS2/c1-2-3-4-10-17-13-8-7-12(16)14-11(13)6-5-9-15-14/h5-9,16H,2-4,10H2,1H3 |
InChI Key |
KLPBAGJAFFROKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


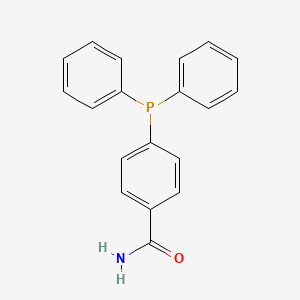
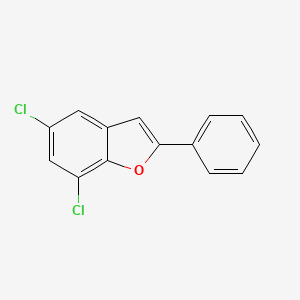
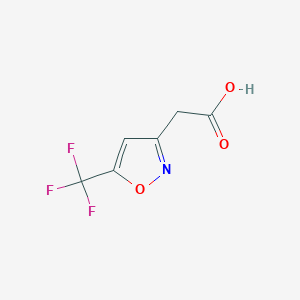
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
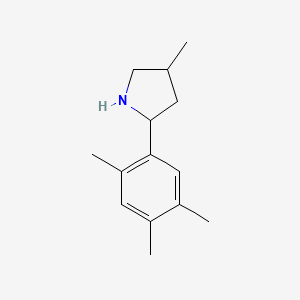
![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
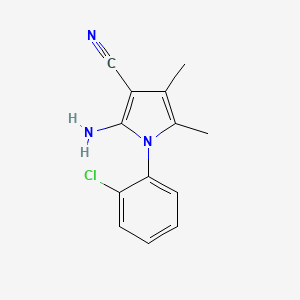

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
